3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one hydrochloride
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
There are various strategies for the synthesis of imidazole derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of imidazole derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. For example, the Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antimicrobial Activity
A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) examined the antimicrobial activity of Schiff bases derived from Tryptophan, which includes compounds related to 3-amino-5-(propan-2-yl)-2,3-dihydro-1H-indol-2-one hydrochloride. These compounds displayed remarkable antimicrobial properties, suggesting potential applications in combating microbial infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Antifungal Evaluation
Research conducted by Guillon et al. (2011) focused on the antifungal efficacy of indol-3-ylmethylamino derivatives, including those related to the specified compound. The study found that most of these compounds exhibited antifungal activity against Candida albicans, indicating their potential use in antifungal therapies (Guillon, Logé, Pagniez, Ferchaud-Roucher, Duflos, Picot, & Pape, 2011).
Multicomponent Synthesis in Aqueous Medium
A study by Fatma et al. (2014) reported the synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles, related to the target compound, in an aqueous micellar medium. This synthesis method suggests environmentally friendly and efficient production approaches for such compounds (Fatma, Singh, Ankit, Mishra, Singh, & Singh, 2014).
Corrosion Inhibition
Vikneshvaran and Velmathi (2019) explored Schiff bases derived from L-Tryptophan, closely related to the target compound, as corrosion inhibitors. The study found that these compounds effectively inhibited corrosion of carbon steel in acidic environments, indicating potential applications in material protection (Vikneshvaran & Velmathi, 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-amino-5-propan-2-yl-1,3-dihydroindol-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-6(2)7-3-4-9-8(5-7)10(12)11(14)13-9;/h3-6,10H,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHJZDZIXBSZMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)NC(=O)C2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1461705-90-7 | |
Record name | 2H-Indol-2-one, 3-amino-1,3-dihydro-5-(1-methylethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1461705-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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